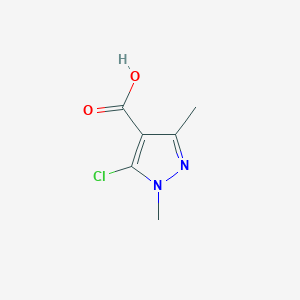
4-(4-哌啶基)-1-丁醇盐酸盐
描述
4-(4-Piperidyl)-1-butanol Hydrochloride (4-PIBHCl) is an organic compound that is used in scientific research. It is a derivative of 4-piperidone and has a single chiral center. 4-PIBHCl is used in a variety of applications, including drug discovery, biochemistry, and pharmacology. 4-PIBHCl has been studied extensively in recent years due to its potential therapeutic applications.
科学研究应用
Solid-State Characterization and Crystal Structure
化合物4-(4-哌啶基)-1-丁醇盐酸盐已被研究其固态特性和晶体结构。例如,Schmidt等人(2005年)对与4-(4-哌啶基)-1-丁醇盐酸盐密切相关的局部麻醉药物进行了固态表征。他们利用热分析、振动光谱方法、粉末X射线衍射、固态/溶液-NMR和水蒸气吸附分析来描述这些化合物的不同固态相的形成和热力学稳定性(Schmidt, 2005)。此外,Szafran等人(2007年)通过单晶X射线衍射、B3LYP/6-31G(d,p)计算和FTIR光谱对结构与4-(4-哌啶基)-1-丁醇盐酸盐类似的化合物4-哌啶甲酸盐酸盐进行了表征,从而揭示了其分子结构的见解(Szafran, 2007)。
合成和反应研究
已经有几项研究集中在与4-(4-哌啶基)-1-丁醇盐酸盐相关的化合物的合成和反应上。例如,Haneen等人(2019年)探讨了带有吡唑基团的4H-3,1-苯并噁嗪-4-酮衍生物作为抗菌和抗氧化剂的合成和反应,提供了关于亲核试剂在环系统上行为的见解(Haneen, 2019)。Guan-you(2010年)研究了4-氯哌啶盐酸盐的合成,涉及从4-哌啶酮盐酸盐开始的一系列化学反应,展示了反应的合成途径和产率(Guan-you, 2010)。
作用机制
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, benzyl-piperidines have shown activity against different viruses .
Mode of Action
For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities and pharmacological applications .
生化分析
Biochemical Properties
4-(4-Piperidyl)-1-butanol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with opioid receptors, which are crucial in pain management and neurological functions . The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of 4-(4-Piperidyl)-1-butanol Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to changes in neurotransmitter release, affecting neuronal communication and pain perception . Additionally, it may impact gene expression related to these pathways, further influencing cellular responses.
Molecular Mechanism
At the molecular level, 4-(4-Piperidyl)-1-butanol Hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Piperidyl)-1-butanol Hydrochloride can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have indicated that prolonged exposure can result in adaptive changes in cellular responses.
Dosage Effects in Animal Models
The effects of 4-(4-Piperidyl)-1-butanol Hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions . Toxicity studies have highlighted the importance of dosage regulation to avoid adverse outcomes.
Metabolic Pathways
4-(4-Piperidyl)-1-butanol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(4-Piperidyl)-1-butanol Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of 4-(4-Piperidyl)-1-butanol Hydrochloride affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects at the cellular level.
属性
IUPAC Name |
4-piperidin-4-ylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFZHMCAPEJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382794 | |
| Record name | 4-(Piperidin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199475-41-7 | |
| Record name | 4-(Piperidin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Piperidyl)-1-butanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)




